molecular formula C21H20N4O2 B7571709 2-[1-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethylamino]quinoline-4-carboxamide

2-[1-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethylamino]quinoline-4-carboxamide

Cat. No. B7571709
M. Wt: 360.4 g/mol
InChI Key: OAOVPMUNBVHFRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethylamino]quinoline-4-carboxamide, also known as Q-VD-OPh, is a small molecule inhibitor that has gained significant attention in the field of biomedical research. This compound has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.

Mechanism of Action

2-[1-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethylamino]quinoline-4-carboxamide acts as a potent inhibitor of caspase-3, preventing the cleavage of downstream substrates and ultimately inhibiting apoptosis. This compound has been shown to be highly selective for caspase-3, with minimal inhibition of other caspases. 2-[1-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethylamino]quinoline-4-carboxamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-[1-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethylamino]quinoline-4-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-apoptotic and anti-inflammatory effects, this compound has been shown to have anti-metastatic effects in cancer cells. 2-[1-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethylamino]quinoline-4-carboxamide has also been shown to enhance the survival and function of transplanted cells in tissue engineering applications.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-[1-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethylamino]quinoline-4-carboxamide is its high selectivity for caspase-3, which allows for targeted inhibition of apoptosis without affecting other cellular processes. This compound is also relatively easy to synthesize and can be easily scaled up for large-scale production. However, one limitation of 2-[1-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethylamino]quinoline-4-carboxamide is its potential cytotoxicity at high concentrations, which may limit its use in certain applications.

Future Directions

There are several potential future directions for research on 2-[1-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethylamino]quinoline-4-carboxamide. One area of interest is the development of novel formulations and delivery methods to improve the bioavailability and efficacy of this compound. Another potential direction is the investigation of 2-[1-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethylamino]quinoline-4-carboxamide in combination with other drugs or therapies for synergistic effects. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of 2-[1-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethylamino]quinoline-4-carboxamide in different cell types and disease states.

Synthesis Methods

2-[1-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethylamino]quinoline-4-carboxamide can be synthesized by reacting 2-aminoquinoline-4-carboxylic acid with 2-oxo-3,4-dihydro-1H-quinoline-6-carbaldehyde in the presence of ethylamine. The resulting product is then treated with o-phenylenediamine to form 2-[1-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethylamino]quinoline-4-carboxamide. This synthesis method has been optimized and can be easily scaled up for large-scale production.

Scientific Research Applications

2-[1-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethylamino]quinoline-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit caspase-3, a key enzyme involved in apoptosis, and prevent cell death in various cell types. This compound has been used in preclinical studies for the treatment of cancer, neurodegenerative disorders, and inflammatory diseases. 2-[1-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethylamino]quinoline-4-carboxamide has also been shown to have potential applications in tissue engineering and regenerative medicine.

properties

IUPAC Name

2-[1-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethylamino]quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c1-12(13-6-8-17-14(10-13)7-9-20(26)25-17)23-19-11-16(21(22)27)15-4-2-3-5-18(15)24-19/h2-6,8,10-12H,7,9H2,1H3,(H2,22,27)(H,23,24)(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAOVPMUNBVHFRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)NC(=O)CC2)NC3=NC4=CC=CC=C4C(=C3)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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